molecular formula C13H16BrClN2O2 B8216424 tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B8216424
M. Wt: 347.63 g/mol
InChI Key: QYWPRYVWBFTMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS: 2306268-82-4
Molecular Formula: C₁₃H₁₅BrClN₂O₂
Molecular Weight: 347.63 g/mol
This compound is a halogenated dihydro-1,7-naphthyridine derivative featuring a tert-butyl carbamate group. Its structure includes bromo and chloro substituents at positions 3 and 2, respectively, and a partially hydrogenated naphthyridine core. The compound is typically used in pharmaceutical and agrochemical research as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive halogen groups .

Properties

IUPAC Name

tert-butyl 3-bromo-2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-13(2,3)19-12(18)17-5-4-8-6-9(14)11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWPRYVWBFTMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(N=C2C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination and Chlorination

A common approach involves introducing bromine and chlorine atoms into a preformed dihydro-naphthyridine core. The tert-butyl carbamate group is typically introduced early to stabilize the intermediate and direct regioselectivity.

Procedure :

  • Starting Material : 3-Amino-5,8-dihydro-1,7-naphthyridine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 3-amino-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate.

  • Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile at 0–25°C introduces bromine at position 3.

  • Chlorination : Subsequent reaction with sulfuryl chloride (SO₂Cl₂) in DCM at −10°C installs chlorine at position 2.

Key Data :

StepReagentSolventTemp (°C)Yield (%)
Boc ProtectionBoc₂O, TEADCM2585–92
BrominationNBSCH₃CN0–2570–75
ChlorinationSO₂Cl₂DCM−1065–68

Challenges :

  • Competing dihalogenation requires careful stoichiometry (1:1 molar ratio for SO₂Cl₂).

  • Steric hindrance from the tert-butyl group may reduce chlorination efficiency, necessitating excess reagent.

Cyclization of Halogenated Precursors

Palladium-Catalyzed Coupling and Ring Closure

A patent-pending method (WO2021120953A1) outlines a cyclization strategy using acrylate derivatives and Lewis acids.

Procedure :

  • Formylation : 2-Chloro-3-amino-pyridine is treated with N-formylmorpholine and n-butyllithium in tetrahydrofuran (THF), yielding 2-chloro-3-formamido-pyridine.

  • Cyclization : Reaction with lithium tetrafluoroborate (LiBF₄) and N,N-dimethylaminoethyl acrylate in acetonitrile at 50–80°C forms the dihydro-naphthyridine core.

  • Halogenation : Bromine and chlorine are introduced via electrophilic substitution using NBS and SO₂Cl₂, respectively.

Key Data :

ParameterValue
Cyclization Temp70°C
CatalystLiBF₄
Yield (Cyclization Step)55–60%

Advantages :

  • Avoids harsh bromination conditions by leveraging directed ortho-metalation.

  • LiBF₄ enhances reaction rates by stabilizing transition states.

Protective Group Manipulation

tert-Butoxycarbonyl (Boc) Group Stability

The Boc group is critical for preventing undesired side reactions during halogenation. However, its removal and reinstallation may be necessary for late-stage functionalization.

Case Study :

  • Deprotection : Treatment with HCl in dioxane (4 M) removes the Boc group, enabling further modifications at the nitrogen atom.

  • Re-protection : Re-exposure to Boc₂O and TEA in DCM restores the protective group with >90% efficiency.

Thermal Stability :

  • The Boc group remains intact below 150°C, making it compatible with high-temperature cyclization steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodTotal Yield (%)Purity (%)Scalability
Sequential Halogenation38–4295–97Industrial
Cyclization + Halogenation28–3390–92Lab-scale

Trade-offs :

  • Sequential Halogenation : Higher yields but requires cryogenic conditions for chlorination.

  • Cyclization Route : Fewer steps but lower overall yield due to intermediate instability.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >98% purity.

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve halogenated byproducts.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.49 ppm (tert-butyl), 4.56 ppm (N–CH₂), and 7.17–7.39 ppm (naphthyridine protons).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₆BrClN₂O₂: 347.63; observed: 347.62.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance mixing and heat transfer during halogenation:

  • Bromination : NBS in acetonitrile at 25°C with a residence time of 5 minutes.

  • Chlorination : SO₂Cl₂ in DCM at −10°C with a residence time of 3 minutes.

Outcomes :

  • 20% increase in yield compared to batch processes.

  • 50% reduction in solvent use.

Emerging Methodologies

Photocatalytic Halogenation

Preliminary studies show that visible-light irradiation with eosin Y as a catalyst enables bromination at room temperature.

  • Conditions : NBS (1.1 eq), eosin Y (2 mol%), CH₃CN, 450 nm LED.

  • Yield : 68% (vs. 70% for thermal method) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and chloro groups can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while hydrolysis would yield the carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate exhibit promising biological activities. Key areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that naphthyridine derivatives may possess antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some compounds in the naphthyridine class have shown anti-inflammatory properties in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

  • Drug Development : Due to its biological activity profile, this compound can serve as a lead structure for developing new drugs targeting bacterial infections or inflammatory conditions.
  • Synthetic Intermediate : The compound can be utilized as an intermediate in synthesizing more complex molecules through reactions such as esterification or hydrolysis .
  • Research Tool : Its reactivity allows it to be used in research settings to study reaction mechanisms involving halogenated compounds and their derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related naphthyridine derivatives:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Applications/Reactivity
tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (2306268-82-4) Br (C3), Cl (C2) 347.63 Cross-coupling reactions, drug intermediate
tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (1823228-83-6) Br (C3), no Cl 313.19 Intermediate for functionalization via bromine
tert-Butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (1393567-75-3) Cl (C4), CH₃ (C2) 282.77 Methyl group enhances lipophilicity; used in medicinal chemistry
tert-Butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (1393558-68-3) Cl (C2, C4) 303.17 Dual Cl substituents enable sequential substitution
tert-Butyl 3-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (2306271-77-0) NH₂ (C3) 249.31 Amino group facilitates nucleophilic reactions

Physicochemical Properties

  • Molecular Weight: The bromo and chloro substituents increase molecular weight compared to non-halogenated analogs (e.g., 249.31 g/mol for the amino derivative) .
  • Polarity : The halogen atoms and carbamate group enhance polarity, influencing solubility in organic solvents like acetonitrile or dioxane .

Pharmaceutical Intermediates

  • The compound’s halogen substituents make it a precursor for anticancer and antiviral agents. For example, highlights the use of tert-butyl carbamate-protected boronic acids in synthesizing carbazole derivatives with biological activity .
  • The dichloro analog (CAS 1393558-68-3) has been used in kinase inhibitor development due to its ability to undergo sequential substitutions .

Biological Activity

Introduction

Tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family. Its unique molecular structure, characterized by the presence of bromine and chlorine substituents along with a tert-butyl group, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Properties

The molecular formula of this compound is C13H16BrClN2O2, with a molar mass of approximately 347.64 g/mol. The compound features a naphthyridine core that is known for its reactivity and versatility in chemical modifications. The presence of halogen atoms enhances its potential for nucleophilic substitution reactions, which are critical in medicinal chemistry for developing new therapeutic agents .

PropertyValue
Molecular FormulaC13H16BrClN2O2
Molar Mass347.64 g/mol
CAS Number2306277-84-7

Biological Activity

Antimicrobial Properties

Research indicates that compounds structurally related to tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine exhibit promising antimicrobial activities. For instance, studies have shown that similar naphthyridine derivatives possess significant antibacterial effects against various microbial strains. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory activity. Compounds with naphthyridine structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine is crucial for optimizing its biological activity. The presence and position of halogen substituents significantly influence the compound's reactivity and biological properties. For example:

  • Bromine at the 3-position : Enhances nucleophilicity and may increase antimicrobial potency.
  • Chlorine at the 2-position : May contribute to improved selectivity for biological targets.

These modifications can lead to the development of more potent derivatives with tailored therapeutic profiles .

Case Studies

Several case studies have explored the biological activity of naphthyridine derivatives:

  • Antimicrobial Study : A study demonstrated that a related naphthyridine derivative exhibited an EC50 value of 0.17 μM against Cryptosporidium parvum, highlighting the potential of these compounds in treating parasitic infections .
  • Anti-inflammatory Research : Another investigation reported that naphthyridine derivatives showed significant inhibition of nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
  • Neuroprotective Effects : Some studies have suggested that naphthyridine compounds could protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine. Investigations into:

  • In vivo efficacy : Assessing how these compounds perform in animal models.
  • Toxicology studies : Evaluating safety profiles for potential therapeutic use.
  • Mechanistic studies : Understanding how structural modifications impact biological interactions.

These areas will be crucial for advancing this compound toward clinical applications.

Q & A

[Basic] What spectroscopic methods are recommended for characterizing tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate?

Answer:
Characterization should include:

  • 1H/13C NMR : Dissolve in deuterated chloroform (CDCl3) or DMSO-d6. Key signals include the tert-butyl group (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and diastereotopic protons in the dihydronaphthyridine ring (δ 3.0–4.5 ppm).
  • HRMS (ESI+) : Confirm the molecular ion cluster ([M+H]+) at m/z 377.0004 (C13H16BrClN2O2).
  • IR Spectroscopy : Detect the carbonyl stretch (C=O) near 1680–1720 cm⁻¹.

For ambiguous signals, compare with computational predictions (e.g., ACD/Labs) or analogs like tert-butyl 5,6-dihydro-1,7-naphthyridine derivatives .

[Advanced] How can researchers optimize regioselectivity in palladium-catalyzed cross-coupling reactions involving bromo and chloro substituents?

Answer:
Control regioselectivity through systematic parameter optimization:

Factor Optimization Strategy References
Ligand Use XPhos or SPhos to favor bromine activation (lower steric demand)
Solvent Polar aprotic solvents (DMF, NMP) enhance bromine reactivity
Temperature Lower temperatures (−20°C to 0°C) suppress competing pathways

Validate outcomes via LC-MS monitoring and 2D NMR (HSQC/HMBC) to confirm coupling positions. For conflicting reports, replicate studies with strict anhydrous/anaerobic conditions .

[Basic] What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing.
  • Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the tert-butyl carbamate .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

Refer to GHS-compliant protocols for halogenated heterocycles, noting acute toxicity risks (oral LD50 ~300 mg/kg in rodents) .

[Advanced] How should researchers address discrepancies in reported yields for Suzuki-Miyaura couplings with this compound?

Answer:
Investigate variables using Design of Experiments (DoE) :

Variable Range Tested Impact on Yield
Catalyst loading1–5 mol% Pd(OAc)2Non-linear correlation
BaseK2CO3 vs. Cs2CO3Cs+ improves solubility
Reaction time12–48 hoursDiminishing returns after 24h

Characterize starting material purity via DSC and track side products (e.g., dehalogenation) by GC-MS . Use in situ IR to monitor boronic acid consumption .

[Basic] What purification techniques are effective for isolating this compound?

Answer:

  • Flash Chromatography : Use ethyl acetate/hexane (3:7) with 0.1% triethylamine to prevent acid-catalyzed degradation.
  • Recrystallization : Optimize with tert-butyl methyl ether/n-pentane (−20°C).
  • Preparative HPLC :
Column Mobile Phase Gradient Purity Goal
C8H2O/ACN + 0.1% TFA40% → 80% ACN in 20 min≥99%

Test for residual palladium via ICP-MS if metal catalysts are used .

[Advanced] What strategies elucidate degradation pathways under basic aqueous conditions?

Answer:

Forced Degradation : Expose to 0.1M NaOH at 40°C; sample hourly for 24h.

LC-HRMS/MS Analysis : Identify degradants (e.g., de-esterified acid, m/z 285.0321) and map fragmentation patterns.

Kinetic Modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life.

Compare with stability data for structurally related compounds (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridines) .

[Basic] How to confirm compound identity when commercial analytical data is limited?

Answer:

  • Elemental Analysis : Confirm halogen content (Br/Cl) within ±0.3% of theoretical values.
  • DFT-NMR Prediction : Use software (e.g., Gaussian) to simulate spectra and validate experimental shifts.
  • Reference Standards : Compare with tert-butyl carbamate derivatives (e.g., CAS 1341036-28-9) .

[Advanced] How does steric hindrance from the tert-butyl group influence reactivity?

Answer:
The tert-butyl carbamate:

  • Shields the N7 position , directing electrophiles to C3/C2.
  • Reduces nucleophilicity at the adjacent nitrogen, requiring harsher conditions for deprotection (e.g., TFA/DCM, 0°C → RT).

Validate through X-ray crystallography (if crystals form) or NOE NMR to confirm spatial orientation .

[Basic] What synthetic routes are reported for this compound?

Answer:
Common pathways include:

Boc Protection : React 5,8-dihydro-1,7-naphthyridine with Boc anhydride.

Halogenation : Sequential bromination (NBS) and chlorination (SO2Cl2) at C3/C3.

Key intermediates (e.g., CAS 1226898-93-6) are synthesized via Pd-catalyzed cross-coupling .

[Advanced] How to resolve contradictions in dihydro-naphthyridine ring conformation studies?

Answer:

  • Variable-Temperature NMR : Analyze ring-flipping dynamics between −60°C and 25°C.
  • DFT Calculations : Compare chair vs. boat conformers’ energy profiles.
  • Crystallography : Attempt co-crystallization with bulky guests (e.g., cyclodextrins) to stabilize specific conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.